molecular formula C21H27F3N4O2 B12265441 1-Methyl-4-[4-({1-[2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine

1-Methyl-4-[4-({1-[2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine

Cat. No.: B12265441
M. Wt: 424.5 g/mol
InChI Key: KLJQHZHJLKZVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[4-({1-[2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[4-({1-[2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine typically involves multiple steps, including the formation of the trifluoromethylated pyridine, the piperidine derivative, and the final coupling with piperazine. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[4-({1-[2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium, copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-Methyl-4-[4-({1-[2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-({1-[2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-[4-({1-[2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H27F3N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[2-(trifluoromethyl)pyridin-4-yl]methanone

InChI

InChI=1S/C21H27F3N4O2/c1-26-11-13-27(14-12-26)8-2-3-15-30-18-5-9-28(10-6-18)20(29)17-4-7-25-19(16-17)21(22,23)24/h4,7,16,18H,5-6,8-15H2,1H3

InChI Key

KLJQHZHJLKZVDD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3=CC(=NC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.